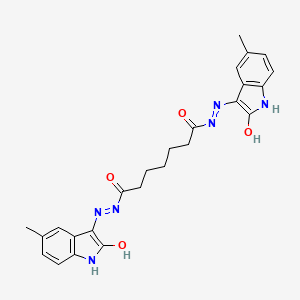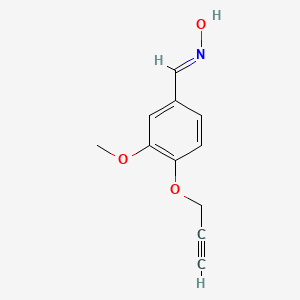![molecular formula C11H10N2O3S B2542445 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}essigsäure CAS No. 211102-93-1](/img/structure/B2542445.png)
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenylamino group and an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the hydroxyphenylamino group enhances the compound’s potential for various biological interactions.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target enzymes like mitogen-activated protein kinase 8 .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have been known to have significant antioxidative potential, which is important for modulating oxidative stress pathways in cancer treatment or synergizing cancer cells to chemotherapeutics .
Action Environment
The environment can significantly influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of 3-hydroxyaniline with a thiazole derivative. One common method includes the reaction of 3-hydroxyaniline with 2-bromoacetic acid in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[(3-Hydroxyphenyl)amino]pyrimidine-4-yl}amino)benzamide: Contains a pyrimidine ring instead of a thiazole ring.
Uniqueness
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the hydroxyphenylamino group, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9-3-1-2-7(4-9)12-11-13-8(6-17-11)5-10(15)16/h1-4,6,14H,5H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRFBCKTUMWMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B2542365.png)

![N-(2,4-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2542369.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)


![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)


![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2542385.png)
